Cas no 1017477-18-7 (1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

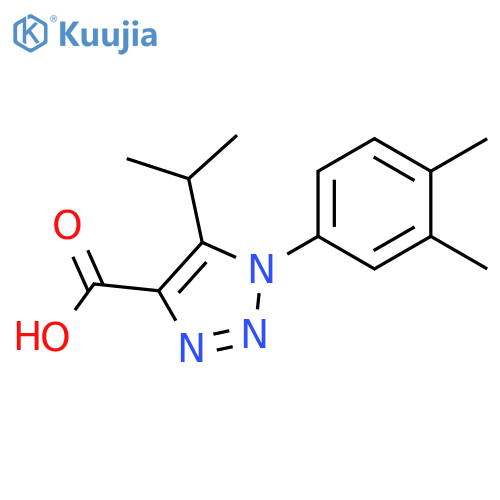

1017477-18-7 structure

商品名:1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS番号:1017477-18-7

MF:C14H17N3O2

メガワット:259.303683042526

CID:5306550

1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

-

- インチ: 1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,18,19)

- InChIKey: PPODXAHGDXFTDV-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(C)C(C)=C2)C(C(C)C)=C(C(O)=O)N=N1

1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN8944858-5g |

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |

1017477-18-7 | 98% | 5g |

RMB 6776.00 | 2025-02-20 | |

| Cooke Chemical | LN8944858-500mg |

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |

1017477-18-7 | 98% | 500mg |

RMB 2240.00 | 2025-02-20 | |

| Cooke Chemical | LN8944858-10g |

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |

1017477-18-7 | 98% | 10g |

RMB 9570.40 | 2025-02-20 | |

| Cooke Chemical | LN8944858-1g |

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylicacid |

1017477-18-7 | 98% | 1g |

RMB 3197.60 | 2025-02-20 |

1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1017477-18-7 (1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2230780-65-9(IL-17A antagonist 3)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量